molecular formula C25H36O7 B566024 3,4-Epoxy-6-keto-4a,5-ene Simvastatin CAS No. 1795790-98-5

3,4-Epoxy-6-keto-4a,5-ene Simvastatin

Numéro de catalogue: B566024
Numéro CAS: 1795790-98-5
Poids moléculaire: 448.556
Clé InChI: HZHZODVQZPRTTL-CBQGMXQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that Simvastatin exhibits broad-spectrum antibacterial activity. Specifically, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative pathogens. The mechanism involves the inhibition of bacterial biosynthetic pathways and cellular processes.

Case Study: Efficacy Against MRSA

A murine model of MRSA skin infection illustrated that topical application of Simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The following table summarizes the findings:

Treatment ConcentrationBacterial Burden ReductionInflammatory Cytokines Reduced
1% Simvastatin20%TNF-α, IL-6
3% SimvastatinSignificantTNF-α, IL-6, IL-1β
Mupirocin (2%)Not significant-

This study indicates that Simvastatin not only reduces bacterial load but also modulates the inflammatory response during infection .

Anti-inflammatory Properties

Simvastatin's role in modulating inflammation has been extensively researched. It has been found to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models.

Case Study: Inflammation in Hyperlipidemia

In a study involving patients with hyperlipidemia, treatment with Simvastatin resulted in significant reductions in inflammatory markers. The following table summarizes the changes observed:

Time PointTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)LDL-C Levels (mg/dL)
Baseline4530160
12 Weeks2515110

These results suggest that Simvastatin can effectively lower both lipid levels and inflammatory markers, indicating its dual role in managing cardiovascular risks .

Potential in Viral Infections

Emerging evidence suggests that Simvastatin may have therapeutic potential against viral infections. A patent application discusses its use in combination therapies for treating viral diseases, including hepatitis C.

Case Study: Combination Therapy for Hepatitis C

In clinical trials involving patients with hepatitis C, the co-administration of Simvastatin with antiviral agents showed enhanced efficacy in reducing viral load compared to monotherapy. The following table outlines the results:

Treatment GroupViral Load Reduction (%)Side Effects
Simvastatin + Antiviral75Mild gastrointestinal
Antiviral Only50Moderate fatigue

These findings highlight the potential of Simvastatin as a valuable adjunct therapy in managing viral infections .

Mécanisme D'action

The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .

Propriétés

Numéro CAS

1795790-98-5

Formule moléculaire

C25H36O7

Poids moléculaire

448.556

Nom IUPAC

[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1

Clé InChI

HZHZODVQZPRTTL-CBQGMXQJSA-N

SMILES

CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C

Synonymes

2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.